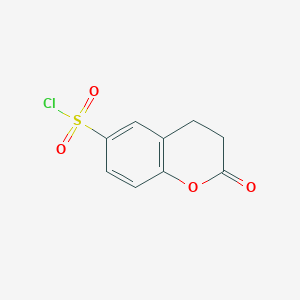
2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxochromane-6-sulfonyl chloride, also known as Coumarin-6-sulfonyl chloride, is a chemical compound with the molecular formula C9H5ClO4S . It has a molecular weight of 244.65 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of compounds similar to 2-Oxochromane-6-sulfonyl chloride has been reported in the literature. For instance, a green method was presented for the synthesis of coumarin bis sulfonamides, which involved reactions under green conditions without using any hazardous solvent . Another study reported the synthesis of new 2-oxochroman derivatives via a one-pot multicomponent reaction of resorcinol, ethyl cyanoacetate, and aromatic or heteroaromatic aldehydes in water as a green solvent under ultrasonic irradiation .Molecular Structure Analysis
The InChI code for 2-Oxochromane-6-sulfonyl chloride is 1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Sulfonyl chlorides, such as 2-Oxochromane-6-sulfonyl chloride, are typically prepared via electrophilic aromatic substitution using an excess of chlorosulfonic acid, or oxidative chlorination of thiols and sulfides . They can also be involved in the synthesis of sulfonamides under solvent-free conditions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
2-Oxochromane-6-sulfonyl chloride, a derivative of sulfonyl chloride, plays a significant role in chemical synthesis and reactions. It is involved in the formation of various chemical bonds, including C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, illustrating its versatility in organic synthesis. The use of such sulfonyl chlorides under reductive conditions highlights their importance in electrophilic chlorination, which is pivotal in enantioselective chlorination processes. This showcases the compound's utility in advancing synthetic methodologies for producing compounds with desired stereochemistry (Chachignon, Guyon, & Cahard, 2017).
Antioxidant Activity Evaluation
2-Oxochromane derivatives, closely related to 2-Oxochromane-6-sulfonyl chloride, have been evaluated for their antioxidant capacity, particularly in assays such as ABTS/PP decolorization. This evaluation is critical in understanding the reaction pathways of antioxidants and their potential health benefits. The ability of such compounds to form coupling adducts with radical species or undergo oxidation highlights their potential as antioxidants. This insight is essential for the development of novel antioxidants with applications in food preservation, pharmaceuticals, and nutraceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Environmental Safety and Alternative Chemicals
The search for safer and environmentally benign alternatives to harmful chemicals has led to the exploration of compounds like 2-Oxochromane-6-sulfonyl chloride. Such compounds are part of a broader class of chemicals being investigated for their lower toxicity and reduced environmental impact compared to per- and polyfluoroalkyl substances (PFASs). Studies focus on understanding the sources, fates, and effects of alternative PFAS compounds to assess their potential as safer alternatives for industrial and consumer applications. The environmental persistence and potential toxicities of these alternatives are critical areas of research to ensure their safe use and to mitigate environmental pollution (Wang et al., 2019).
Medicinal Chemistry and Drug Development
In medicinal chemistry, sulfonamide groups, which are structurally related to 2-Oxochromane-6-sulfonyl chloride, are pivotal for the development of a wide range of therapeutic agents. The sulfonamide subunit is integral to drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. This highlights the importance of such compounds in the planning and synthesis of new drugs. The versatility and biological relevance of the sulfonamide group underscore the potential of 2-Oxochromane-6-sulfonyl chloride and its derivatives in drug discovery and development (Azevedo-Barbosa et al., 2020).
Safety and Hazards
Zukünftige Richtungen
Research on compounds similar to 2-Oxochromane-6-sulfonyl chloride is ongoing. For instance, the synthesis of new 2-oxochroman derivatives and their antimicrobial profile has been investigated . The use of green chemistry principles in the synthesis of these compounds is a promising direction for future research .
Eigenschaften
IUPAC Name |
2-oxo-3,4-dihydrochromene-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h2-3,5H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFSTMVHKRAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
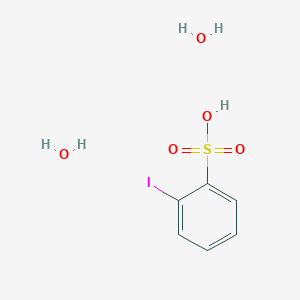
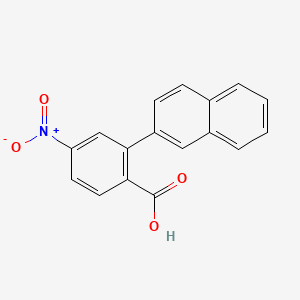

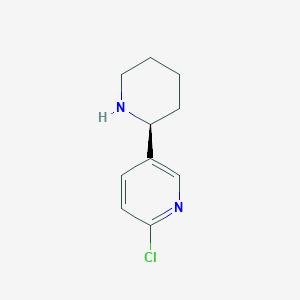

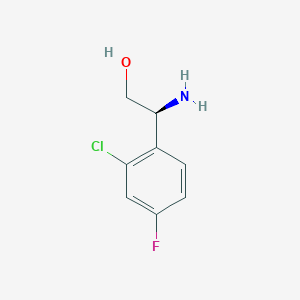






![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)

